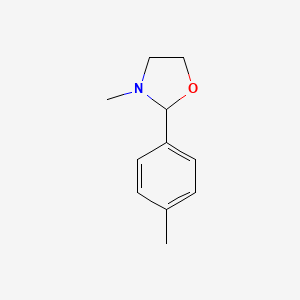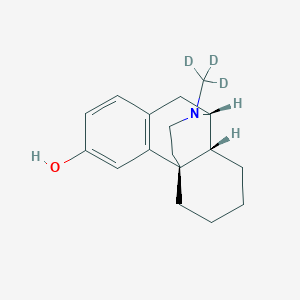
Sodium 2-methylcyclopropylsulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-methylcyclopropylsulfinate is a chemical compound with the molecular formula C4H7NaO2S and a molecular weight of 142.15 g/mol . This compound is typically found in the form of a powder or crystals and is used in various chemical reactions, particularly in the late-stage functionalization of nitrogen-containing heterocycles .
Preparation Methods
The synthesis of sodium 2-methylcyclopropylsulfinate involves several steps and can be achieved through different synthetic routes. One common method includes the reaction of 2-methylcyclopropylsulfinic acid with sodium hydroxide, resulting in the formation of the sodium salt . The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the stability of the product. Industrial production methods may involve large-scale batch reactions with stringent quality control measures to maintain the purity and consistency of the compound .
Chemical Reactions Analysis
Sodium 2-methylcyclopropylsulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonates, which are useful intermediates in organic synthesis.
Substitution: This compound can participate in substitution reactions, where the sulfinate group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions include sulfonates, thiols, and substituted cyclopropyl compounds .
Scientific Research Applications
Sodium 2-methylcyclopropylsulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 2-methylcyclopropylsulfinate involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile. In biological systems, it may interact with enzyme active sites, leading to inhibition or modification of enzyme activity .
Comparison with Similar Compounds
Sodium 2-methylcyclopropylsulfinate can be compared with other sulfinates such as sodium isopropylsulfinate, sodium ethylsulfinate, and sodium 1-phenoxy-methanesulfinate . While these compounds share similar reactivity and stability, this compound is unique due to its cyclopropyl ring, which imparts distinct steric and electronic properties . This uniqueness makes it particularly useful in specific synthetic applications where other sulfinates may not be as effective .
Properties
Molecular Formula |
C4H7NaO2S |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
sodium;2-methylcyclopropane-1-sulfinate |
InChI |
InChI=1S/C4H8O2S.Na/c1-3-2-4(3)7(5)6;/h3-4H,2H2,1H3,(H,5,6);/q;+1/p-1 |
InChI Key |
KBIXSXFOEIXGQT-UHFFFAOYSA-M |
Canonical SMILES |
CC1CC1S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol](/img/structure/B11936826.png)
![5'-o-[n-(l-Glutaminyl)-sulfamoyl]adenosine](/img/structure/B11936830.png)


![1-Octylnonyl 8-[[8-[(1-ethylnonyl)oxy]-8-oxooctyl](2-hydroxyethyl)amino]octanoate](/img/structure/B11936836.png)
![5,8,11,14-Eicosatetraenoic acid, (1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-2-[(1Z)-1-octadecen-1-yloxy]ethyl ester, (5Z,8Z,11Z,14Z)-](/img/structure/B11936841.png)







